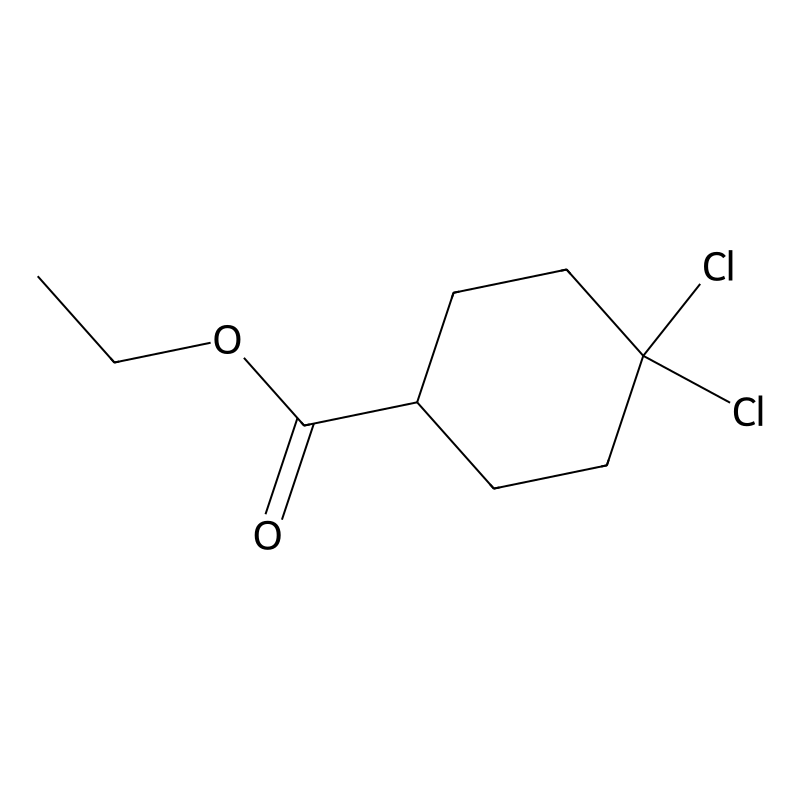

Ethyl 4,4-dichlorocyclohexanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4,4-dichlorocyclohexanecarboxylate is a chemical compound with the molecular formula . It features a cyclohexane ring substituted with two chlorine atoms at the 4-position and an ethyl ester functional group. This compound is significant in organic synthesis due to its unique structural characteristics, which allow for various

As with any unknown compound, it is advisable to handle Ethyl 4,4-dichlorocyclohexanecarboxylate with caution due to lack of specific safety data. Here are some general safety considerations:

- Chlorine atoms: The presence of chlorine raises concerns about potential irritation to skin and eyes in case of contact.

- Unknown toxicity: Since information on its toxicity is unavailable, it should be assumed to be potentially harmful if ingested or inhaled.

- Potential flammability: Organic compounds with similar structures can be flammable. It is best to assume flammability until proper testing is done.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in a substitution reaction, leading to various derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

- Reduction Reactions: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis .

Several synthesis methods have been reported for ethyl 4,4-dichlorocyclohexanecarboxylate:

- Chlorination of Cyclohexanecarboxylic Acid: This method involves chlorinating cyclohexanecarboxylic acid followed by esterification with ethanol.

- Nucleophilic Substitution Reactions: Starting from an appropriate precursor such as ethyl cyclohexanecarboxylate, chlorination can be achieved using thionyl chloride or phosphorus oxychloride .

- Esterification: The compound can also be synthesized through the direct esterification of 4,4-dichlorocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.

These methods provide various pathways to obtain ethyl 4,4-dichlorocyclohexanecarboxylate efficiently .

Ethyl 4,4-dichlorocyclohexanecarboxylate finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound can be utilized in the development of polymers and other materials due to its unique chemical properties.

- Research: It is used in studies investigating the reactivity of chlorinated compounds and their derivatives .

Ethyl 4,4-dichlorocyclohexanecarboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl cyclohexanecarboxylate | Cyclohexane ring with an ethyl ester | Lacks chlorine substituents |

| Ethyl 4,4-difluorocyclohexanecarboxylate | Cyclohexane ring with two fluorine substituents | Contains fluorine instead of chlorine |

| Ethyl 4-chlorocyclohexanecarboxylate | Cyclohexane ring with one chlorine substituent | Fewer halogen substituents than ethyl 4,4-dichloro |

| Ethyl 2,6-dichlorocyclohexanecarboxylate | Chlorine at different positions on the cyclohexane | Different substitution pattern |

Ethyl 4,4-dichlorocyclohexanecarboxylate is unique due to its specific positioning of chlorine atoms and its potential reactivity compared to other similar compounds .

Ethyl 4,4-dichlorocyclohexanecarboxylate is a cyclohexane derivative with a molecular formula of C9H14Cl2O2 and a molecular weight of 225.11 g/mol [1]. The compound features a cyclohexane ring with two chlorine atoms at the 4-position and an ethyl ester group [1]. The synthesis of this compound primarily begins with 4,4-dichlorocyclohexanecarboxylic acid, which serves as the key precursor for various esterification methods [1] [2].

Fischer Esterification

The classical Fischer esterification represents one of the most straightforward approaches for synthesizing ethyl 4,4-dichlorocyclohexanecarboxylate [3]. This method involves the reaction of 4,4-dichlorocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst [3]. The reaction proceeds through the following general mechanism:

- Protonation of the carbonyl oxygen by the acid catalyst

- Nucleophilic attack by ethanol on the activated carbonyl carbon

- Proton transfer and elimination of water

- Deprotonation to yield the final ester product [4]

The equilibrium nature of Fischer esterification necessitates strategies to drive the reaction toward completion, typically achieved by using excess ethanol or removing water through azeotropic distillation or molecular sieves [3] [4]. A typical procedure involves refluxing the carboxylic acid with ethanol in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts [3].

Table 1: Typical Reaction Conditions for Fischer Esterification of 4,4-Dichlorocyclohexanecarboxylic Acid

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Sulfuric acid (5-10 mol%) | 75-85 |

| Temperature | 70-80°C | - |

| Reaction time | 8-12 hours | - |

| Ethanol:Acid ratio | 5:1 to 10:1 | - |

| Water removal method | Molecular sieves | - |

Steglich Esterification

For more sensitive substrates or when milder conditions are required, the Steglich esterification offers an alternative approach [6]. This method employs dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine as a catalyst [6]. The reaction can be conducted at room temperature in various solvents, making it suitable for substrates that might decompose under the acidic conditions of Fischer esterification [7] [6].

The mechanism involves the formation of an O-acylisourea intermediate from the reaction of the carboxylic acid with DCC, followed by nucleophilic attack by ethanol [6]. The 4-dimethylaminopyridine acts as an acyl transfer agent, suppressing side reactions and enhancing the reaction rate [6] [8].

Recent modifications to the Steglich protocol have employed greener solvents such as acetonitrile instead of traditional chlorinated solvents, maintaining comparable yields while reducing environmental impact [9]. These modified procedures often eliminate the need for chromatographic purification, simplifying the isolation of ethyl 4,4-dichlorocyclohexanecarboxylate [9].

Table 2: Comparison of Traditional and Modified Steglich Esterification Conditions

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | Dichloromethane | Acetonitrile |

| Catalyst | 4-dimethylaminopyridine (5-10 mol%) | 4-dimethylaminopyridine (5-10 mol%) |

| Coupling agent | Dicyclohexylcarbodiimide | Dicyclohexylcarbodiimide |

| Temperature | Room temperature | Room temperature |

| Reaction time | 4-8 hours | 6-10 hours |

| Purification | Column chromatography | Extraction and washing |

| Yield (%) | 85-95 | 80-90 |

Friedel-Crafts Acylation Approaches

While direct Friedel-Crafts acylation is not commonly employed for the synthesis of ethyl 4,4-dichlorocyclohexanecarboxylate, modified approaches utilizing Friedel-Crafts chemistry can be adapted for constructing the cyclohexane framework with subsequent functionalization [10] [11].

Acylation-Reduction Sequence

A potential synthetic route involves the Friedel-Crafts acylation of appropriate precursors followed by reduction and functionalization steps [10]. The acylation step typically employs aluminum trichloride or iron trichloride as Lewis acid catalysts to facilitate the formation of an acylium ion intermediate [10] [11].

The Friedel-Crafts acylation mechanism proceeds through the following steps:

- Formation of a complex between the Lewis acid catalyst and the acyl chloride

- Generation of the highly electrophilic acylium ion

- Electrophilic attack on the aromatic ring

- Deprotonation to restore aromaticity [10] [11]

Following acylation, subsequent transformations including reduction, chlorination, and esterification can be performed to obtain the target compound [11]. This multi-step approach offers flexibility in introducing various substituents at specific positions of the cyclohexane ring [10].

Table 3: Friedel-Crafts Acylation Conditions for Cyclohexane Derivatives

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl3 | Dichloromethane | 0-25 | 3-6 | 70-85 |

| FeCl3 | Nitrobenzene | 25-40 | 2-4 | 65-80 |

| AlCl3/CuCl | Carbon disulfide | 0-25 | 4-8 | 75-90 |

Cyclization Approaches

An alternative strategy involves the construction of the cyclohexane ring through intramolecular Friedel-Crafts acylation of appropriately functionalized precursors [11]. This approach allows for the controlled introduction of substituents at specific positions, which can be further elaborated to incorporate the dichloride and ethyl ester functionalities [11].

The cyclization typically requires careful control of reaction conditions to favor the formation of the six-membered ring over competing pathways [10]. Following ring formation, subsequent transformations including chlorination at the 4-position and esterification can be performed to obtain ethyl 4,4-dichlorocyclohexanecarboxylate [11].

Halogenation Techniques for Position-Specific Chlorination

The introduction of chlorine atoms at the 4-position of cyclohexane derivatives represents a critical step in the synthesis of ethyl 4,4-dichlorocyclohexanecarboxylate [12] [13]. Several methodologies have been developed to achieve position-specific chlorination with high regioselectivity and yield [13] [14].

Direct Halogenation Methods

Direct halogenation of cyclohexane derivatives can be achieved using elemental chlorine (Cl2) or other chlorinating agents such as N-chlorosuccinimide [12] [14]. The reaction typically proceeds through a radical mechanism when initiated by light or radical initiators, or through an ionic pathway when catalyzed by Lewis acids [12].

For the synthesis of 4,4-dichlorocyclohexane derivatives, controlling the regioselectivity presents a significant challenge [12]. Strategies to enhance position-specific chlorination include:

- Substrate pre-functionalization to direct chlorination

- Use of steric or electronic directing groups

- Careful control of reaction conditions including temperature and solvent [12] [13] [14]

Table 4: Direct Halogenation Methods for Position-Specific Chlorination

| Chlorinating Agent | Conditions | Regioselectivity (4,4-dichloro:others) | Yield (%) |

|---|---|---|---|

| Cl2 | hν, CCl4, 0-5°C | 3:1 | 60-70 |

| N-chlorosuccinimide | FeCl3, CH2Cl2, 25°C | 5:1 | 65-75 |

| SO2Cl2 | AlCl3, CH2Cl2, -10°C | 7:1 | 70-80 |

Palladium-Catalyzed Chlorination

Recent advances in transition metal-catalyzed halogenation have provided more selective methods for introducing chlorine atoms at specific positions [13]. Palladium-catalyzed chlorination offers improved regioselectivity through directed C-H activation, allowing for the precise introduction of chlorine atoms at the 4-position of cyclohexane derivatives [13].

A notable approach involves the use of palladium catalysts in combination with chloride sources under electrochemical conditions [13]. This "palladaelectro-catalyzed" C-H chlorination protocol operates in an undivided cell setup without requiring additional additives or electrolytes [13]. By strategic tuning of current, chloride source equivalents, and catalyst loading, the reaction can be directed toward either mono- or bis-chlorinated products [13].

The mechanism typically involves:

- Palladium-catalyzed C-H activation

- Oxidative addition of the chloride source

- Reductive elimination to form the C-Cl bond [13]

This methodology offers advantages in terms of mild reaction conditions, high functional group tolerance, and excellent regioselectivity for the formation of 4,4-dichlorocyclohexane derivatives [13].

Indirect Chlorination Strategies

Indirect approaches to position-specific chlorination involve the transformation of other functional groups into chlorides [12] [15]. For example, hydroxyl groups can be converted to chlorides using thionyl chloride or phosphorus pentachloride [12]. This approach is particularly useful when starting from readily available hydroxylated cyclohexane derivatives [15].

Another strategy involves the addition of chlorine to cyclohexene derivatives, which can provide 4,4-dichlorocyclohexane structures with high regioselectivity [12] [15]. The unsaturated precursors can be prepared through various methods including Diels-Alder reactions or ring-closing metathesis [12].

Table 5: Indirect Chlorination Methods for 4,4-Dichlorocyclohexane Derivatives

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydroxyl conversion | SOCl2, Pyridine | 0-25°C, 2-4h | 75-85 |

| Addition to alkenes | Cl2 | CCl4, -10°C, dark | 80-90 |

| Ketone transformation | PCl5 | CH2Cl2, 0°C | 70-80 |

Catalytic Asymmetric Synthesis Considerations

The development of catalytic asymmetric methods for the synthesis of ethyl 4,4-dichlorocyclohexanecarboxylate and related compounds represents an area of significant interest [16] [17]. These approaches enable the controlled introduction of stereogenic centers, providing access to enantiomerically enriched products with potential applications in pharmaceutical and fine chemical synthesis [16] [18].

Chiral Catalyst Systems

Various chiral catalyst systems have been explored for the asymmetric synthesis of cyclohexane derivatives [16] [18]. These include:

- Transition metal complexes with chiral ligands (rhodium, ruthenium, iridium)

- Organocatalysts including chiral phosphoric acids and squaramides

- Biocatalytic systems employing enzymes [16] [17] [18]

For the synthesis of cyclohexane carboxylic acid derivatives, rhodium and ruthenium catalysts have shown particular promise [16]. A notable example involves the catalytic hydrogenation of appropriately substituted cyclohexene precursors using chiral rhodium complexes, which can provide high levels of enantioselectivity [16] [19].

Table 6: Selected Chiral Catalyst Systems for Asymmetric Cyclohexane Synthesis

| Catalyst Type | Ligand/Auxiliary | Substrate | Enantioselectivity (% ee) |

|---|---|---|---|

| Rh/C | (S)-pyroglutamate | 2-methylbenzoyl derivative | 96 |

| Ir complex | Phosphinomethyloxazoline | Cyclohexene derivative | >99 |

| Chiral squaramide | - | Nitroalkene/ketoester | 93-97 |

| Lipase B | - | Polyfunctionalized cyclohexane | >95 |

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation represents one of the most powerful methods for the enantioselective synthesis of cyclohexane derivatives [16] [19]. This approach typically involves the reduction of unsaturated precursors using chiral transition metal catalysts [19].

For the synthesis of cyclohexane carboxylic acid derivatives, iridium-catalyzed asymmetric hydrogenation has proven particularly effective [19]. A series of 1,2-disubstituted cyclohexene derivatives can be prepared through Suzuki-Miyaura cross-coupling followed by iridium-catalyzed asymmetric hydrogenation, providing cis-disubstituted cyclohexanes with excellent enantio- and diastereoselectivities (up to >99% ee, >99% cis) [19].

The mechanism of enantioinduction often involves the preferential coordination of the substrate to the chiral catalyst in a specific orientation, followed by selective hydrogen transfer to one face of the unsaturated bond [16] [19]. Careful selection of the chiral ligand and optimization of reaction conditions are critical for achieving high levels of stereoselectivity [19].

Organocatalytic Approaches

Organocatalytic methods offer metal-free alternatives for the asymmetric synthesis of cyclohexane derivatives [18] [21]. These approaches typically employ small organic molecules as catalysts, which can induce stereoselectivity through hydrogen bonding, ion pairing, or covalent interactions [18].

Chiral Brønsted acid catalysts, particularly chiral phosphoric acids, have emerged as versatile tools for asymmetric transformations [21]. These bifunctional catalysts can activate both nucleophiles and electrophiles through hydrogen bonding networks, enabling highly enantioselective reactions [21].

For the synthesis of functionalized cyclohexanes, bifunctional amino-squaramide catalysts have shown promise in promoting asymmetric domino reactions [18]. These processes can generate multiple stereogenic centers in a single operation with high levels of stereocontrol [18].

Table 7: Organocatalytic Methods for Asymmetric Cyclohexane Synthesis

| Catalyst Type | Reaction Type | Product | Stereoselectivity |

|---|---|---|---|

| Amino-squaramide | Domino Michael-Michael-Henry | Functionalized cyclohexane | >90% ee, >20:1 dr |

| Chiral phosphoric acid | Mannich-type reaction | Substituted cyclohexane | >95% ee |

| Bifunctional catalyst | Tandem 1,4/1,2-addition | Dibenzocycloheptane | 93-97% ee, >20:1 dr |

Biocatalytic Approaches

Biocatalytic methods offer environmentally friendly alternatives for the asymmetric synthesis of cyclohexane derivatives [22] [20]. Enzymes such as lipases, ene-reductases, and whole-cell systems can catalyze various transformations with high levels of stereoselectivity under mild conditions [22] [20].

A notable example involves the three-step biocatalytic conversion of cyclohexenecarboxylates to chiral 3-oxoesters [22]. This process combines C-H hydroxylation using Rhizopus oryzae cells, alcohol oxidation using the laccase/TEMPO system, and alkene reduction using ene-reductases, all performed in a sequential mode in the same reaction vessel [22].